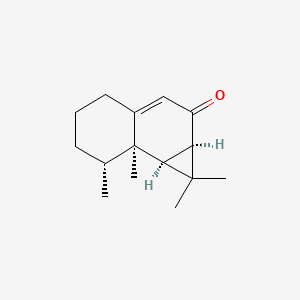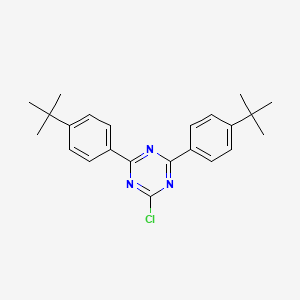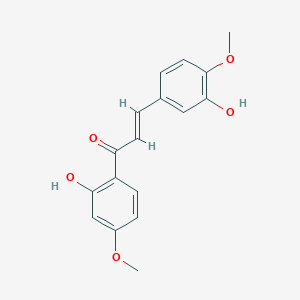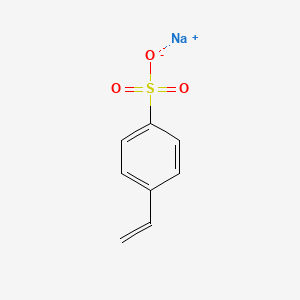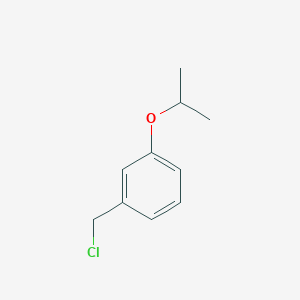
Ethyl 2,5-dibromothiophene-3-carboxylate
概述
描述
Ethyl 2,5-dibromothiophene-3-carboxylate is a thiophene derivative with the molecular formula C7H6Br2O2S. It is a yellow-brownish powder or crystalline solid with a molecular weight of 314 g/mol . This compound is primarily used as a building block in the synthesis of organic semiconductors and other advanced materials .
作用机制
Target of Action
Ethyl 2,5-dibromothiophene-3-carboxylate is primarily used in the synthesis of medium to low bandgap highly efficient polymer semiconductors . The primary targets of this compound are the polymer semiconductors, such as PTQ2 and PBDB-TF-T1 (T1) .
Mode of Action
The carboxylate group in this compound is electron-withdrawing, which lowers the electron density at the thiophene ring . This property is crucial for its interaction with its targets, leading to the synthesis of efficient polymer semiconductors .
Biochemical Pathways
It’s known that 2,5-dibromothiophene, a related compound, polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) . It’s plausible that this compound might be involved in similar pathways.
Pharmacokinetics
Its molecular weight of 314 g/mol suggests that it could potentially be absorbed and distributed in the body
Result of Action
The primary result of the action of this compound is the synthesis of medium to low bandgap highly efficient polymer semiconductors . These semiconductors have been used to achieve over 15% efficiency in organic photovoltaic cells .
生化分析
Biochemical Properties
It is known that the carboxylate group in this compound is electron-withdrawing, which lowers the electron density at the thiophene ring . This property could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Given its use in the synthesis of polymer semiconductors , it may have potential effects on cellular processes related to electron transport and energy production.
Molecular Mechanism
Its electron-withdrawing carboxylate group could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dibromothiophene-3-carboxylate can be synthesized through the bromination of ethyl thiophene-3-carboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction proceeds as follows:
- Dissolve ethyl thiophene-3-carboxylate in an appropriate solvent like dichloromethane.
- Add bromine dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Quench the reaction by adding water and extract the product using an organic solvent.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Ethyl 2,5-dibromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of ethyl 2,5-disubstituted thiophene-3-carboxylates.
Coupling: Formation of biaryl or polyaryl compounds.
Reduction: Formation of ethyl thiophene-3-carboxylate.
科学研究应用
Ethyl 2,5-dibromothiophene-3-carboxylate has several applications in scientific research, including:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors, such as polymer solar cells and organic light-emitting diodes (OLEDs).
Material Science: Employed in the development of low bandgap polymers for high-efficiency photovoltaic devices.
Chemical Synthesis: Serves as an intermediate in the synthesis of various heterocyclic compounds and advanced materials.
相似化合物的比较
Ethyl 2,5-dibromothiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-bromothiophene-3-carboxylate: Contains only one bromine atom, leading to different reactivity and applications.
2,5-Dibromothiophene: Lacks the carboxylate group, making it less versatile for certain applications.
This compound is unique due to its dual bromine substitution and carboxylate functionality, which enhance its reactivity and suitability for synthesizing advanced materials.
属性
IUPAC Name |
ethyl 2,5-dibromothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXKSBHSHSKQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668650 | |
| Record name | Ethyl 2,5-dibromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289470-44-6 | |
| Record name | Ethyl 2,5-dibromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
